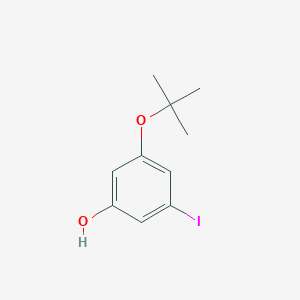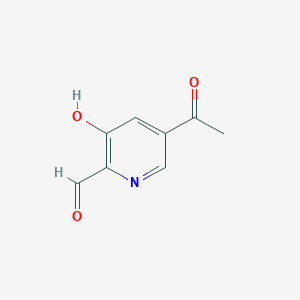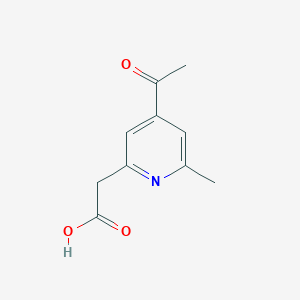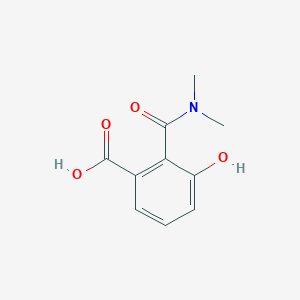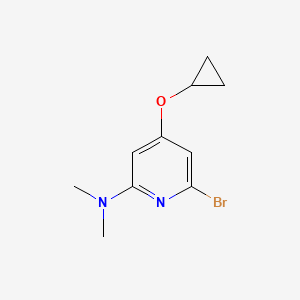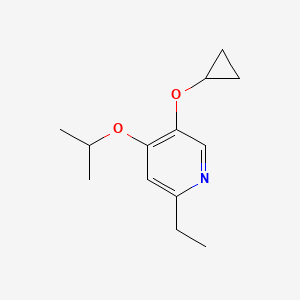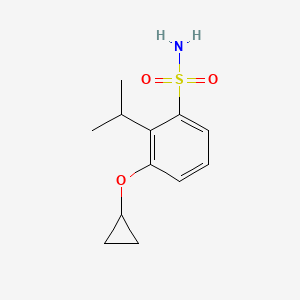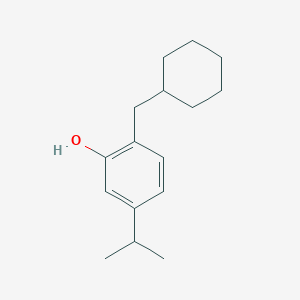
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone typically involves the reaction of 2-hydroxy-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methoxypyridine-4-carboxylic acid.
Reduction: Formation of 1-(2-hydroxy-6-methoxypyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to various enzymes and receptors. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor.
Quinoline derivatives: These compounds have a similar heterocyclic structure and are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-acetyl-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(11)9-8(4-6)12-2/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
CZLBVOHAUDIVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)NC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



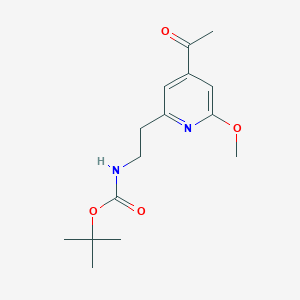
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
